molecular formula C9H10F3N3O3 B2809633 ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate CAS No. 477862-17-2

ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate

Cat. No. B2809633
M. Wt: 265.192
InChI Key: YNLXOGBEIQKEGG-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate” is a hydrazone derivative. Hydrazone derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Enzyme Inhibition and Radical Scavenging

A series of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, synthesized from ethyl 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoates, displayed notable biochemical properties. Notably, trifluoromethyl-containing acids were effective and selective inhibitors of carboxylesterase (CES) without significantly inhibiting cholinesterases. Additionally, these compounds exhibited high antioxidant activity, showcasing their potential in enzyme inhibition and radical scavenging research (Khudina et al., 2019).

Novel Quinoline Derivatives Synthesis

Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates underwent intramolecular cyclization, producing a new series of (trifluoromethyl)quinoline-3-carbonitrile derivatives. This work presents an innovative approach to synthesizing complex chemical structures, expanding the scope of organic synthesis (Darehkordi et al., 2018).

Biocatalytic Deracemisation

Candida parapsilosis ATCC 7330 was used to produce optically pure (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate, highlighting the biocatalyst's efficiency in deracemisation and asymmetric reduction. This finding underscores the potential of biocatalysis in producing enantiomerically enriched compounds for various applications (Venkataraman & Chadha, 2015).

properties

IUPAC Name

ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O3/c1-2-18-8(17)5-6(9(10,11)12)14-15-7(16)3-4-13/h2-3,5H2,1H3,(H,15,16)/b14-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLXOGBEIQKEGG-NSIKDUERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)CC#N)/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate

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